molecular formula C26H35F3O6 B13394170 15-epi-Travoprost

15-epi-Travoprost

Cat. No.: B13394170
M. Wt: 500.5 g/mol
InChI Key: MKPLKVHSHYCHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

15-epi-Travoprost undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents for the hydroxyl group and reducing agents for the double bond. Major products formed from these reactions include inactive metabolites via beta-oxidation of the carboxylic acid chain .

Scientific Research Applications

15-epi-Travoprost has several scientific research applications:

Mechanism of Action

15-epi-Travoprost is a prodrug that, upon administration, is absorbed through the cornea and hydrolyzed to its active metabolite, travoprost free acid. This active form acts as an agonist at the prostaglandin F receptor, increasing the outflow of aqueous fluid from the eye and thus lowering intraocular pressure .

Properties

IUPAC Name

propan-2-yl 7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPLKVHSHYCHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870047
Record name Propan-2-yl 7-(3,5-dihydroxy-2-{3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}cyclopentyl)hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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